Allyl 5-(bromomethyl)isoxazole-3-carboxylate

Lipophilicity Conformational flexibility Physicochemical properties

1β-Methylcarbapenem synthesis requires a final deprotection step compatible with the acid-sensitive β-lactam core. Methyl and ethyl ester analogs (CAS 95312-27-9, CAS 84654-29-5) demand harsh hydrolysis; the allyl ester in Allyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 833445-84-4) cleaves selectively under mild Pd(0) catalysis, preserving scaffold integrity. • C5 bromomethyl electrophile enables nucleophilic diversification; orthogonal C3 allyl ester permits sequential Pd(0)-catalyzed deprotection to reveal the free carboxylic acid • ΔXLogP3-AA +0.7 vs. methyl ester analog-enhances membrane permeability and target binding entropy for lead optimization • Eliminates harsh saponification; fully compatible with β-lactam, peptide, and other base-sensitive intermediates

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 833445-84-4
Cat. No. B15203417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 5-(bromomethyl)isoxazole-3-carboxylate
CAS833445-84-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=NOC(=C1)CBr
InChIInChI=1S/C8H8BrNO3/c1-2-3-12-8(11)7-4-6(5-9)13-10-7/h2,4H,1,3,5H2
InChIKeyNQQLQOYPMBTEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 5-(bromomethyl)isoxazole-3-carboxylate Overview


Allyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 833445-84-4) is a 3,5-disubstituted isoxazole derivative featuring an electrophilic bromomethyl group at the C5 position and an allyl ester at the C3 carboxylate [1]. With a molecular weight of 246.06 g/mol and a computed XLogP3-AA of 1.8, this compound combines the synthetic versatility of a primary alkyl bromide with the orthogonal reactivity of an allyl ester, enabling sequential functionalization strategies not possible with simpler ester analogs . Its structural features position it as a strategic intermediate in the synthesis of 1β-methylcarbapenem antibiotics and related heterocyclic scaffolds [2].

Electrophilic bromomethyl group for nucleophilic diversification at C5
Allyl ester enables mild Pd(0)-catalyzed orthogonal deprotection
Documented building block for 1β-methylcarbapenem scaffold synthesis

Irreplaceability of Allyl 5-(bromomethyl)isoxazole-3-carboxylate


The selection of the ester moiety in 5-(bromomethyl)isoxazole-3-carboxylate derivatives is not arbitrary; it directly governs both the physicochemical properties and the synthetic trajectory of downstream products. The methyl ester (CAS 95312-27-9) and ethyl ester (CAS 84654-29-5) analogs possess distinct lipophilicity profiles (XLogP3-AA values of 1.1 and approximately 1.6, respectively) and reduced conformational flexibility, which can significantly impact reaction kinetics in nucleophilic substitutions and the pharmacokinetic optimization of final drug candidates [1]. More critically, the allyl ester in the target compound serves as an orthogonal protecting group that can be selectively removed under mild Pd(0)-catalyzed conditions, a cleavage option entirely unavailable to methyl or ethyl esters . Consequently, substituting these analogs without rigorous re-optimization of synthetic protocols risks lower yields, incomplete conversion, or altered biological profiles in the final compounds.

Methyl/ethyl ester analogs lack orthogonal allyl deprotection; require harsh hydrolysis that may compromise sensitive groups.
Distinct lipophilicity and conformational flexibility may alter reaction kinetics and final compound properties in downstream assays.
No published evidence for methyl/ethyl analogs in the targeted 1β-methylcarbapenem synthetic route; substitution may introduce unknown variables.

Allyl 5-(bromomethyl)isoxazole-3-carboxylate vs. Analogues


Enhanced Lipophilicity and Conformational Flexibility

Allyl 5-(bromomethyl)isoxazole-3-carboxylate exhibits a computed XLogP3-AA of 1.8, which is 0.7 log units higher than that of its methyl ester analog (XLogP3-AA = 1.1) [1][2]. Additionally, the allyl ester derivative possesses 5 rotatable bonds compared to only 3 in the methyl ester, indicating significantly greater conformational flexibility [1][2].

Lipophilicity & Flexibility
Reported
Target (Allyl): XLogP3-AA 1.8, Rotatable bonds 5
Comparator (Methyl): XLogP3-AA 1.1, Rotatable bonds 3
ΔXLogP3-AA +0.7, ΔRotatable bonds +2
Reported lipophilicity and flexibility differences; may influence assay permeability and binding entropy studies.
Computed properties; cross-study comparison.
Lipophilicity Conformational flexibility Physicochemical properties

Orthogonal Deprotection for Sequential Functionalization

The allyl ester in Allyl 5-(bromomethyl)isoxazole-3-carboxylate can be selectively cleaved using Pd(PPh₃)₄ and a nucleophile (e.g., morpholine, dimedone) under neutral conditions, leaving methyl and ethyl esters intact . This orthogonal reactivity allows for the sequential manipulation of the C3 carboxylate and the C5 bromomethyl group, a synthetic flexibility that is absent in methyl or ethyl ester analogs, which require strongly basic or acidic hydrolysis conditions that may compromise the acid-labile isoxazole ring or the reactive bromomethyl handle [1].

Orthogonal Deprotection
Class-level
Allyl ester: cleavable under neutral Pd(0) conditions (e.g., Pd(PPh₃)₄/morpholine)
Methyl/ethyl esters: require strong acid or base hydrolysis
Supports sequential functionalization without harming acid/base-sensitive isoxazole or bromomethyl groups.
Qualitative reactivity; conditions must be optimized per substrate.
Protecting group strategy Orthogonal deprotection Synthetic methodology

Key Intermediate for 1β-Methylcarbapenem Synthesis

Allyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS 833445-84-4) is explicitly utilized as a starting material in the synthesis of novel 1β-methylcarbapenems bearing isoxazoloethenyl moieties at the C5 position of the pyrrolidine ring [1]. The resulting carbapenem derivatives (compounds 1a and 1b) demonstrated potent and well-balanced antibacterial activity along with high stability to renal dehydropeptidase-I (DHP-I) [1]. While the methyl and ethyl ester analogs of 5-(bromomethyl)isoxazole-3-carboxylate are commercially available, there is no published evidence demonstrating their successful incorporation into this specific carbapenem scaffold with comparable biological outcomes.

Carbapenem Synthesis Use
Reported
Target compound used to prepare carbapenems 1a/1b with reported antibacterial activity and DHP-I stability.
Methyl/ethyl analogs: no documented use in this scaffold.
Documented route supports reproducibility; analog substitution may alter biological readout.
Published synthetic protocol; validate in-house.
Carbapenem synthesis Antibacterial Medicinal chemistry

Applications of Allyl 5-(bromomethyl)isoxazole-3-carboxylate


Synthesis of 1β-Methylcarbapenem Antibiotics

Allyl 5-(bromomethyl)isoxazole-3-carboxylate serves as a critical building block for introducing the 5-(carboxylic acid)isoxazoloethenyl moiety onto the C5 position of the pyrrolidine ring in 1β-methylcarbapenems [1]. The allyl ester is essential for the final deprotection step under mild conditions, preserving the integrity of the β-lactam core. Researchers aiming to develop novel carbapenem derivatives with enhanced DHP-I stability should procure this specific allyl ester to ensure compatibility with the established synthetic route and to maximize the likelihood of achieving the reported antibacterial activity [1].

Sequential Isoxazole Functionalization

The combination of a reactive C5 bromomethyl electrophile and a C3 allyl ester orthogonal protecting group makes this compound uniquely suited for the stepwise construction of complex isoxazole-containing molecules [2]. In a typical workflow, the bromomethyl group can first undergo nucleophilic substitution (e.g., with amines, thiols, or alkoxides) to install diverse functionality, followed by selective Pd(0)-catalyzed cleavage of the allyl ester to reveal the free carboxylic acid for subsequent amide coupling or other transformations . This sequence is not feasible with methyl or ethyl ester analogs, which would require harsh hydrolytic conditions incompatible with many substituted isoxazoles .

Medicinal Chemistry with Enhanced Lipophilicity

When designing isoxazole-based lead compounds for targets with hydrophobic binding pockets or when seeking to improve membrane permeability, the allyl ester derivative offers a quantifiable advantage over its methyl ester analog (ΔXLogP3-AA = +0.7) [3]. The increased lipophilicity and additional rotatable bonds (5 vs. 3) may translate to improved cellular uptake and more favorable binding entropy in biological assays [3]. Medicinal chemists can procure this compound to directly explore these property advantages without the need for additional synthetic steps to modify a less lipophilic ester precursor.

Application
Selection Property
Validation Focus
1β-Methylcarbapenem synthesis
Allyl ester enables mild final deprotection preserving β-lactam core
Deprotection yield and structural integrity of carbapenem scaffold
Sequential isoxazole functionalization
Orthogonal protection strategy: electrophilic bromomethyl + Pd(0)-cleavable allyl ester
Compatibility of nucleophilic substitution and deprotection sequence
Lipophilicity-driven medicinal chemistry
Reported XLogP3-AA difference vs. methyl ester indicates higher lipophilicity context
Membrane permeability and binding entropy in relevant biological assays
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